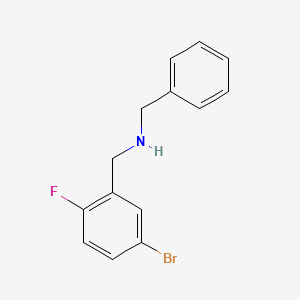

2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene involves several steps. One common approach is the nucleophilic substitution reaction between 4-bromo-1-fluorobenzene and benzylamine. The bromine atom is replaced by the benzylamine group, resulting in the desired product. Detailed synthetic pathways, reaction conditions, and yields can be found in relevant literature .

Molecular Structure Analysis

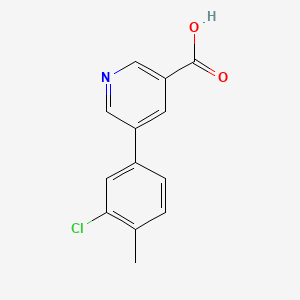

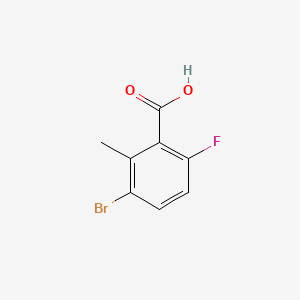

The molecular structure of 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene is crucial for understanding its properties. The benzene ring provides aromaticity, while the bromine and fluorine atoms contribute to its reactivity and electronic properties. The benzylamine group introduces basicity and potential interactions with other molecules. Researchers have characterized the compound using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry .

Scientific Research Applications

Synthesis and Chemical Applications

A practical synthesis method was developed for 2-Fluoro-4-bromobiphenyl, a compound related to the one of interest, showcasing the relevance of bromo- and fluoro-substituted benzene derivatives in chemical synthesis. This synthesis method was designed to overcome the high costs and environmental concerns associated with previous methods, highlighting the continuous search for more efficient and environmentally friendly chemical processes in the field of organic chemistry (Qiu et al., 2009).

Advances in Catalysis

Research on transition-metal catalyzed hydroxycarbonylation reactions in aqueous-organic two-phase systems, such as those involving bromobenzene, underlines the importance of such reactions in creating valuable chemical intermediates. This work contributes to our understanding of catalytic activities and the challenges faced in reusing catalysts, which are critical considerations in the synthesis of complex organic molecules (Bertoux et al., 1999).

Environmental Impact and Remediation

The review on novel brominated flame retardants, including their occurrence in various environments, offers insights into the environmental fate and potential health risks associated with brominated organic compounds. This research highlights the growing concern over the environmental and health impacts of such chemicals, suggesting a need for continued monitoring and the development of safer alternatives (Zuiderveen et al., 2020).

properties

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN/c15-13-6-7-14(16)12(8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDINODOEORPMRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651449 |

Source

|

| Record name | N-Benzyl-1-(5-bromo-2-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene | |

CAS RN |

1019558-55-4 |

Source

|

| Record name | N-Benzyl-1-(5-bromo-2-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)